molecular formula C11H10O B1210624 2-Methyl-1-naphthol CAS No. 7469-77-4

2-Methyl-1-naphthol

Cat. No. B1210624
CAS RN: 7469-77-4
M. Wt: 158.2 g/mol
InChI Key: SRJCJJKWVSSELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Methyl-1-naphthol can be synthesized through various chemical pathways, including the condensation of naphthol with other organic compounds. One reported synthesis involves the reaction of naphthol with dimethyl fulvene, leading to the formation of 2-(1-cyclopentadienyl-1-methyl-ethyl)-1-naphthol as a new ligand for metallocene catalysts. This process is confirmed through 1H NMR, IR spectra, and elementary analysis (Shi, 2001).

Molecular Structure Analysis

The molecular structure of 2-Methyl-1-naphthol derivatives has been extensively studied, including through X-ray crystallography. For example, the structure of the 2:2 condensation product of 2-naphthol and acetaldehyde was revised, showing a moderate intramolecular hydrogen bond in both the solid state and solution (Rashidi-Ranjbar et al., 2001).

Chemical Reactions and Properties

2-Methyl-1-naphthol participates in various chemical reactions, such as oxidative cross-coupling/annulation with methyl ketones, facilitated by molecular iodine. This process effectively constructs a new quaternary carbon center within 3(2H)-furanones, illustrating the compound's reactivity and potential for creating complex molecular structures (Gao et al., 2014).

Scientific Research Applications

  • Synthesis of Heterocycles

    • Field: Organic Chemistry
    • Application: 2-Naphthol, which includes 2-Methyl-1-naphthol, is an important starting material in various organic transformations . It’s used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
    • Method: The unique reactivity of 2-naphthol, along with its easy accessibility, handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
    • Results: These heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV .
  • Synthesis of 2-Methyl-1,4-naphthoquinone

    • Field: Organic Chemistry
    • Application: 2-Methyl-1-naphthol can be used as a substrate for the synthesis of 2-Methyl-1,4-naphthoquinone .
    • Method: The specific method of synthesis is not provided in the source .
    • Results: The yield may exceed 80%, but this substrate is rare and expensive, which limits its industrial applications .
  • Synthesis of Vitamin K3

    • Field: Biochemistry
    • Application: 2-Methyl-1-naphthol was used in selective synthesis of vitamin K3 .
    • Method: The specific method of synthesis is not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Dye and Perfume Industries

    • Field: Industrial Chemistry
    • Application: 1- and 2-naphthol, which includes 2-Methyl-1-naphthol, are used as precursors in the dye and perfume industries .
    • Method: The specific method of application is not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Insecticide and Pharmaceutical Industries

    • Field: Industrial Chemistry
    • Application: 1- and 2-naphthol are used as precursors in the insecticide and pharmaceutical industries .
    • Method: The specific method of application is not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Multifunctional Material Systems (MFMS)

    • Field: Material Science
    • Application: 1-Naphthols, which includes 2-Methyl-1-naphthol, are used in developing efficient multifunctional material systems (MFMS) by using various composite materials .
    • Method: The specific method of application is not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Hair Dyeing

    • Field: Cosmetic Chemistry
    • Application: 2-Alkyl-1-naphthol, which includes 2-Methyl-1-naphthol, is used in hair-dyeing .
    • Method: The specific method of application is not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Spectrophotometric Detection of Transition Metals

    • Field: Analytical Chemistry
    • Application: 2-Nitroso-1-naphthol, which can be derived from 2-Methyl-1-naphthol, is used for spectrophotometric detection of transition metals like ruthenium, palladium, and cobalt .
    • Method: The specific method of application is not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Polymers Based on 1-Naphthols

    • Field: Polymer Chemistry
    • Application: Polymers based on 1-naphthols, which includes 2-Methyl-1-naphthol, have specific usages .
    • Method: The specific method of application is not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .

Safety And Hazards

2-Methyl-1-naphthol is harmful if swallowed or inhaled . It is very toxic to aquatic life . Personal protective equipment should be used when handling this chemical .

Future Directions

The future directions of 2-Methyl-1-naphthol research could involve exploring its synthetic utility for the construction of diverse bioactive heterocyclic scaffolds . More detailed future directions can be found in relevant scientific papers .

properties

IUPAC Name

2-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJCJJKWVSSELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225665
Record name 2-Methyl-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-naphthol

CAS RN

7469-77-4
Record name 2-Methyl-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7469-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU5JQ433I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Inoue et al (Chem. Pharm. Bull., 24 (9), 2199-2203, 1976) disclose ferric oxide and chromium oxide to be new alkylating catalyst of phenols. The activity and selectivity of these oxide catalysts were examined by liquid-phase reaction. 1-Naphthol, methanol and ferric oxide were charged in an autoclave equipped with a magnetic stirrer. After air in the autoclave was replaced by hydrogen, the temperature was raised to 400° C. over a period of 45 to 50 minutes. At such temperature, the pressure reached 100 atm. After 3 hours. 2-methyl-1-naphthol was produced in a conversion of 57.6 mol %. The remainder was starting material.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Tasaka et al (JP 50047958) disclose the following reaction scheme: methylation of alpha-naphthol at position 2 was effected by vapor phase methylation of 1-naphthol at elevated temperature in the presence of catalyst comprising CeO2 and Sb2O3, GeO2, SnO2 or MgO. Aqueous ammonia (28%) was added to a mixture of SnCl4 and Ce(NO3)4 -2NH4NO3 2H2O in water at 50° C. The resulting precipitate was dried, calcinated for 3 hours at 600° C., and crushed to form a catalyst. 1-Naphthol/methanol mixture (1:6 molar) was passed over the catalyst at 425° C. and 1000 hr-1 space velocity to give 72.5 wt. % 2-methyl-1-naphthol, 2.6 wt. % 4-methyl-naphthol and 2.2 wt. % of other material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ce(NO3)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-Naphthol methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

1-naphthol (5) was heated with twice its weight of KHCO3 at 200° C. for 5 hours (stainless steel bomb) whereby 1-hydroxy-2-naphthoic acid (9) was obtained in a yield of 60%. 1-Hydroxy-2-naphthoic acid (9) was treated with methyl chloroformate and triethylamine in THF, followed by sodium borohydride reduction, whereby 2-methyl-naphthol (I) was produced in a yield of 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods IV

Procedure details

Minami et al (Chem. Pharm. Bull., 27(3), 816-820, 1979) disclose the following reaction scheme: ethyl chloroformate was added, at a temperature of 0°-5° C. and over a period of 1 hour, to a solution of 1-hydroxy-2-naphthoic acid and triethylamine in tetrahydrofuran whereby the correspondence carbamate was produced. The reaction mixture was added to a solution of sodium borohydride in water, with stirring, at a temperature of 5° to 15° C., and over a period of 1 hour. Extraction with ether gave 2-methyl-1-naphthol in a yield of 69.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69.2%

Synthesis routes and methods V

Procedure details

A mixture of 14.18 g (60 m mole) 4-chloro-2-(dimethylaminomethyl)-1-naphthol (13) and 1.43 g 10% Pd-C in 240 ml ethanol was hydrogenated at 50 psi hydrogen atmosphere for 17 hours at room temperature then filtered over a layer of Celite. The filtrate was concentrated under reduced pressure. The residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate and evaporated, whereby 8.99 g (representing a yield of 95%) 2-methyl-1-naphthol (1) were obtained: 1H NMR (300 MHz, DMSO-d6) δ2.32 (s, 3H), 7.21-7.40 (m, 4H), 7.75 (d, 1H, J=8 Hz), 8.15 (d, 1H, J=8 Hz), 9.01 (s, 1H, exch. with D2O); m/z 158 (M+).
Name
4-chloro-2-(dimethylaminomethyl)-1-naphthol
Quantity
14.18 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
1.43 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-naphthol
Reactant of Route 2
2-Methyl-1-naphthol
Reactant of Route 3
2-Methyl-1-naphthol
Reactant of Route 4
2-Methyl-1-naphthol
Reactant of Route 5
Reactant of Route 5
2-Methyl-1-naphthol
Reactant of Route 6
2-Methyl-1-naphthol

Citations

For This Compound
526
Citations
OA Kholdeeva, OV Zalomaeva, AN Shmakov… - Journal of …, 2005 - Elsevier
The catalytic oxidation of 2-methyl-1-naphthol (MNL) to 2-methyl-1,4-naphthoquinone (MNQ; menadione; vitamin K 3 ) using aqueous H 2 O 2 as an oxidant and hydrothermally stable …
Number of citations: 54 www.sciencedirect.com
OV Zalomaeva, OA Kholdeeva, AB Sorokin - Comptes Rendus Chimie, 2007 - Elsevier
… BuOOH behaved as an efficient catalyst for the oxidation of 2-methyl-1-naphthol to 2-methyl-1,4-… Vitamin K 3 was obtained with 59% selectivity at 96% conversion of 2-methyl-1-naphthol …
Number of citations: 52 www.sciencedirect.com
I Yuranov, L Kiwi-Minsker, A Renken - Applied Catalysis A: General, 2002 - Elsevier
… 2-Methyl-1-naphthol has considerable promise as an intermediate in … of 2-methyl-1-naphthol is free of these disadvantages. The known processes for vapour-phase 2-methyl-1-naphthol …
Number of citations: 9 www.sciencedirect.com
OA Kholdeeva, ID Ivanchikova… - The Journal of …, 2011 - ACS Publications
Oxidation of 2-methyl-1-naphthol (MNL) with molecular oxygen proceeds efficiently under mild reaction conditions (3 atm O 2 , 60–80 C) in the absence of any catalyst or sensitizer and …
Number of citations: 16 pubs.acs.org
G Strukul, F Somma, N Ballarini, F Cavani… - Applied Catalysis A …, 2009 - Elsevier
… 2-methyl-1-naphthol with hydrogen peroxide using catalyst 2a and method A. Catalyst (0.065 g), 3.5% H 2 O 2 (6 ml), 2-methyl-1-naphthol … H 2 O 2 /2-methyl-1-naphthol molar ratio = 19. …
Number of citations: 19 www.sciencedirect.com
A Menotti - Industrial & Engineering Chemistry Analytical Edition, 1942 - ACS Publications
… of4-amino-2-methyl-1-naphthol per ml. Powdered mixtures which contain the drug may be extracted with distilled water containing 0.1 per cent of sodium bisulfite, added to inhibit …
Number of citations: 10 pubs.acs.org
J Shabtai, LRH Klemm, DR Taylor - The Journal of Organic …, 1968 - ACS Publications
The alumina-catalyzed reactions of methanol with 1-naphthol (I), 2-methyl-l-naphthol (V), 4-methyl-l-naph-thol (VI), and 2, 4-dimethyl-l-naphthol (Vila) were studied under comparable …
Number of citations: 4 pubs.acs.org
H Taguchi, S Kita, M Kobayashi… - Bioscience, biotechnology …, 1996 - academic.oup.com
… to 2-methyl-1-naphthol. Strain M192 was the highest 2-methyl-1-naphthol producer and was … The 2-methyl-1-naphthol productivity was specifically increased using methylethylketone as …
Number of citations: 6 academic.oup.com
WE Bondinell, SJ DiMari, B Frydman… - The Journal of …, 1968 - ACS Publications
… , dried, and evaporatedgiving 50 g (98%) of 4-methoxy2-methyl- 1-naphthol (XXVII), mp 101-102.5 (lit.22 mp 101… By glpc it consisted of80-85% 4-methoxy-2-methyl1- naphthol acetate …
Number of citations: 14 pubs.acs.org
AD Emmett, O Kamm, EA Sharp - Journal of Biological Chemistry, 1940 - cabdirect.org
Of a number of water soluble synthetic preparations of vitamin K, the most active were 4-amino-3-methyl-1-naphthol and 4-amino-2-methyl-1-naphthol. Administered orally or …
Number of citations: 19 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.